molecular formula C8H8FNS B1342158 2-(2-Fluorophenyl)ethanethioamide CAS No. 1016739-02-8

2-(2-Fluorophenyl)ethanethioamide

Cat. No. B1342158
M. Wt: 169.22 g/mol
InChI Key: KBXVSUKQGBMVDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves techniques such as phosphorylation polycondensation and direct polycondensation with aromatic dicarboxylic acids . For example, the synthesis of fluorine-containing diamine 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPPH) is achieved by condensation followed by reduction . These methods are indicative of the potential synthetic routes that could be applied to synthesize 2-(2-Fluorophenyl)ethanethioamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been determined by X-ray single-crystal diffraction . The presence of fluorine atoms in these molecules can significantly affect their molecular geometry and electronic distribution, which in turn influences their reactivity and physical properties. The molecular structure of 2-(2-Fluorophenyl)ethanethioamide itself is not analyzed in the provided papers.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 2-(2-Fluorophenyl)ethanethioamide. However, the papers discuss the properties of fluorinated aromatic polyamides, which suggest that the introduction of fluorine atoms into aromatic compounds can enhance their thermal stability and solubility in organic solvents . These attributes could be extrapolated to predict the reactivity of 2-(2-Fluorophenyl)ethanethioamide in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds are well-documented. These compounds generally exhibit high thermal stability, with decomposition temperatures often above 400°C . They also show good solubility in polar organic solvents and the ability to form transparent, flexible films . The glass transition temperatures of these materials vary depending on their specific molecular structures . While the exact physical and chemical properties of 2-(2-Fluorophenyl)ethanethioamide are not provided, the properties of similar fluorinated compounds suggest that it would also possess high thermal stability and good solubility in organic solvents.

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

The synthesis and characterization of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, have been explored due to their significance in manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug. The development of practical synthesis methods for these intermediates highlights the broader applications of fluorinated compounds in pharmaceuticals and beyond (Qiu, Gu, Zhang, & Xu, 2009).

Fluorinated Liquid Crystals

Fluorinated liquid crystals exhibit unique properties due to the incorporation of the fluoro substituent, affecting their melting points, mesophase morphology, and transition temperatures. This research underpins the development of materials for liquid crystal display (LCD) applications, showcasing the importance of fluorinated compounds in advanced materials science (Hird, 2007).

Fluorophores in Molecular Imaging

The toxicity and application of organic fluorophores, including compounds containing fluorine atoms, have been reviewed for their potential use in in vivo cancer diagnosis through molecular imaging. This emphasizes the role of fluorinated compounds in enhancing diagnostic techniques, despite the need for careful consideration of their toxicological profiles (Alford, Simpson, Duberman, Hill, Ogawa, Regino, Kobayashi, & Choyke, 2009).

Fluoropolymers Synthesis

Research into the synthesis and characterization of fluoropolymers like Polytetrafluoroethylene (PTFE) has provided insights into their chemical and physical properties, which are crucial for various industrial applications. The review details the methods of synthesis and the relationships between synthesis conditions and material properties, indicating the significance of fluorinated compounds in creating materials with exceptional chemical resistance and thermal stability (Puts, Crouse, & Améduri, 2019).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation reactions, including trifluoromethylation and difluoromethylation, in aqueous media represents an environmentally friendly approach to incorporating fluorinated groups into target molecules. This progress emphasizes the growing importance of green chemistry in the synthesis of fluorine-containing pharmaceuticals, agrochemicals, and functional materials (Song, Han, Zhao, & Zhang, 2018).

Safety And Hazards

Safety data for 2-(2-Fluorophenyl)ethanethioamide is currently unavailable online . It’s recommended to request a Safety Data Sheet (SDS) or contact the supplier for more assistance .

properties

IUPAC Name

2-(2-fluorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVSUKQGBMVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)ethanethioamide

CAS RN

1016739-02-8
Record name 2-(2-fluorophenyl)ethanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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